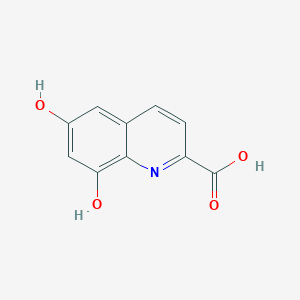

6,8-Dihydroxyquinoline-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 6,8-dihidroxiquinolina-2-carboxílico es un derivado de la quinolina conocido por sus diversas actividades biológicas y posibles aplicaciones en varios campos. Este compuesto se caracteriza por la presencia de grupos hidroxilo en las posiciones 6ª y 8ª y un grupo ácido carboxílico en la posición 2ª del anillo de quinolina. Es un miembro de la familia del ácido quinolínico carboxílico, que está ampliamente distribuido en la naturaleza y se encuentra en insectos, bacterias y plantas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 6,8-dihidroxiquinolina-2-carboxílico suele implicar la condensación del ácido 8-hidroxiquinolina-2-carboxílico activado con anilina sustituida en presencia de tricloruro de fósforo. Esta reacción produce el compuesto objetivo deseado en buenas cantidades, que suelen oscilar entre el 61% y el 79% .

Métodos de producción industrial

Los métodos de producción industrial de este compuesto no están ampliamente documentados. Los métodos de síntesis utilizados en los entornos de laboratorio pueden ampliarse para la producción industrial con la optimización adecuada de las condiciones de reacción y los procesos de purificación.

Análisis de las reacciones químicas

Tipos de reacciones

El ácido 6,8-dihidroxiquinolina-2-carboxílico experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar derivados del ácido quinolínico.

Reducción: Las reacciones de reducción pueden producir derivados de hidroquinolina.

Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución para formar diversos derivados.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y agentes halogenantes para las reacciones de sustitución. Las condiciones de reacción suelen implicar temperaturas y niveles de pH controlados para garantizar la formación del producto deseado.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados del ácido quinolínico, derivados de hidroquinolina y diversos compuestos de quinolina sustituidos .

Análisis De Reacciones Químicas

Types of Reactions

6,8-Dihydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinic acid derivatives.

Reduction: Reduction reactions can yield hydroquinoline derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include quinolinic acid derivatives, hydroquinoline derivatives, and various substituted quinoline compounds .

Aplicaciones Científicas De Investigación

El ácido 6,8-dihidroxiquinolina-2-carboxílico tiene una amplia gama de aplicaciones en la investigación científica, entre ellas:

Mecanismo De Acción

El mecanismo de acción del ácido 6,8-dihidroxiquinolina-2-carboxílico implica su capacidad de quelar iones metálicos, especialmente hierro. Este proceso de quelación interrumpe la disponibilidad de hierro, que es esencial para el crecimiento y la supervivencia de ciertos microorganismos. Además, la estructura del compuesto le permite interactuar con diversos objetivos moleculares, lo que conduce a sus efectos antimicrobianos y anticancerígenos .

Comparación Con Compuestos Similares

Compuestos similares

Ácido xanturénico: Encontrado en Drosophila melanogaster y varias especies de mosquitos, conocido por su papel en la inducción de la gametogénesis en Plasmodium falciparum.

Quinolobactina: Un sideróforo de Pseudomonas fluorescens, implicado en la detección de quórum.

Ácido 3-hidroxiquinolina-2-carboxílico: Un precursor del antibiótico cinropeptina de Streptomyces griseoflavus.

Singularidad

El ácido 6,8-dihidroxiquinolina-2-carboxílico es único debido a sus dos grupos hidroxilo en las posiciones 6ª y 8ª, que mejoran su capacidad quelante y su actividad biológica. Esta característica estructural lo diferencia de otros derivados de la quinolina y contribuye a sus diversas aplicaciones en la investigación científica y la industria .

Propiedades

Fórmula molecular |

C10H7NO4 |

|---|---|

Peso molecular |

205.17 g/mol |

Nombre IUPAC |

6,8-dihydroxyquinoline-2-carboxylic acid |

InChI |

InChI=1S/C10H7NO4/c12-6-3-5-1-2-7(10(14)15)11-9(5)8(13)4-6/h1-4,12-13H,(H,14,15) |

Clave InChI |

STUKVCCUAVPAKK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=NC2=C(C=C(C=C21)O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11898381.png)

![N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11898421.png)

![9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)

![3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11898461.png)